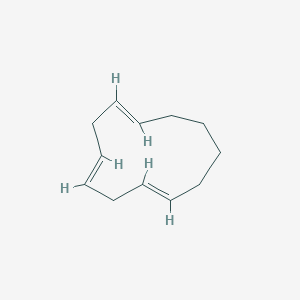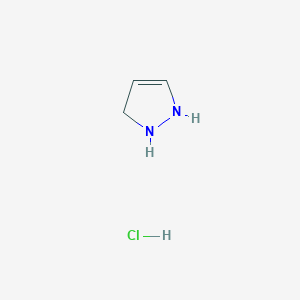
3-Pyrazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazoline hydrochloride is a heterocyclic organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered rings containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Pyrazoline hydrochloride can be synthesized through several methods:
From Hydrazines and Their Derivatives: This method involves the reaction of hydrazines with carbonyl compounds.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of diazo compounds with alkenes or alkynes.
Reduction of Pyrazoles: 3-Pyrazolines can also be obtained by the reduction of pyrazoles, pyrazolones, or pyrazolidinones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: 3-Pyrazolines can be oxidized to form pyrazoles.
Reduction: Reduction of 3-pyrazolines can yield pyrazolidines.
Substitution: Substitution reactions can occur on the nitrogen atoms or the carbon atoms of the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: Pyrazoles
Reduction: Pyrazolidines
Substitution: Substituted pyrazolines with various functional groups
Aplicaciones Científicas De Investigación
3-Pyrazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: 3-Pyrazoline derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Some pyrazoline derivatives exhibit anti-inflammatory, analgesic, and anticancer properties.
Industry: Pyrazolines are used in the development of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-pyrazoline hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: Pyrazolines can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways depend on the biological activity of the pyrazoline derivative.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrazoline: Another isomer of pyrazoline with different chemical properties and reactivity.
Pyrazole: The fully aromatic form of pyrazoline, known for its stability and diverse applications.
Uniqueness of 3-Pyrazoline Hydrochloride
This compound is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and biological activities Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry
Propiedades
Número CAS |
88544-69-8 |
|---|---|
Fórmula molecular |
C3H7ClN2 |
Peso molecular |
106.55 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C3H6N2.ClH/c1-2-4-5-3-1;/h1-2,4-5H,3H2;1H |
Clave InChI |
LUABANCJXKHLBK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CNN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


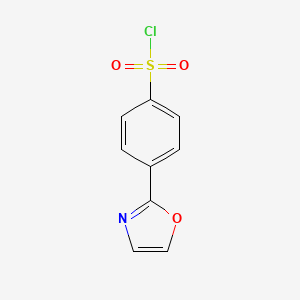
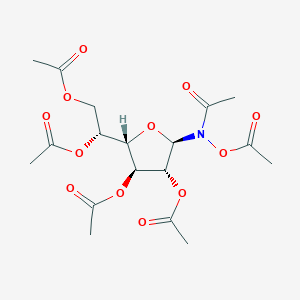
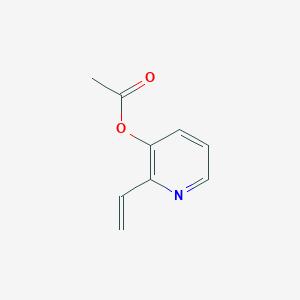
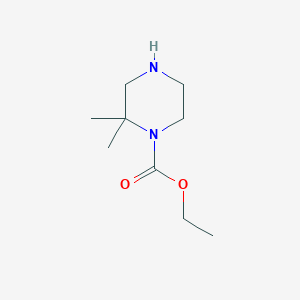
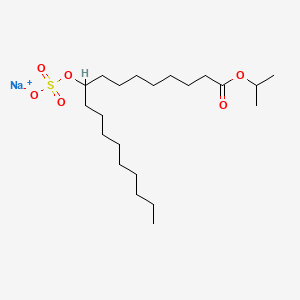
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
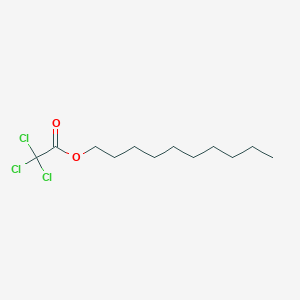
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
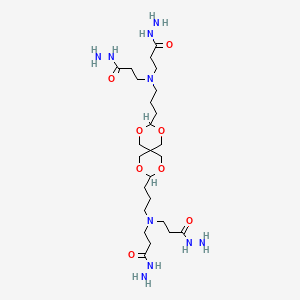
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
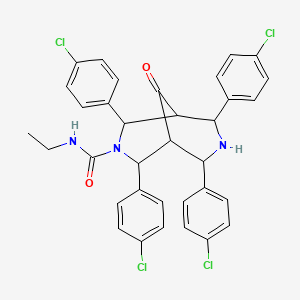
![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
